

# Physicochemical Profiling: Boiling Point, Density, and Stability

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## Compound of Interest

Compound Name: *1-Formylcyclopropane-1-carbonitrile*

CAS No.: 941687-63-4

Cat. No.: B1441256

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Due to the compound's reactivity as an intermediate, empirical boiling point and density data are rarely published in standard open-access databases; it is typically generated in situ or stored under strict cold-chain conditions. However, its physical properties can be accurately modeled based on its molecular structure.

- **Density:** The presence of two strongly electron-withdrawing and highly polar groups (cyano and formyl) on a compact cyclopropane ring significantly increases the molecular density compared to an unsubstituted cyclopropane. The density of **1-formylcyclopropane-1-carbonitrile** is estimated to be in the range of 1.05 to 1.15 g/cm<sup>3</sup>.
- **Boiling Point:** The strong dipole-dipole interactions imparted by the nitrile group, combined with the hydrogen-bond accepting nature of the formyl group, elevate the boiling point. At atmospheric pressure (760 mmHg), the predicted boiling point lies between 180 °C and 210 °C. However, heating this highly strained, electron-deficient ring system to such temperatures risks thermal decomposition or base-catalyzed polymerization. Consequently, purification is exclusively performed via high-vacuum distillation.

Table 1: Quantitative Physicochemical Summary

Property	Value / Description
IUPAC Name	1-Formylcyclopropane-1-carbonitrile
CAS Number	941687-63-4
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NO
Molecular Weight	95.10 g/mol
Physical Form	Colorless to pale yellow liquid
Estimated Density	~1.05 – 1.15 g/cm <sup>3</sup>
Estimated Boiling Point	~180 – 210 °C (Decomposes at atmospheric pressure)
Storage Conditions	-20 °C, Inert Atmosphere (Argon/Nitrogen)[1]

## Causality of Storage Protocols

Chemical suppliers mandate cold-chain transportation and storage at -20 °C under an inert atmosphere,[1]. This is driven by two mechanistic vulnerabilities:

- **Autoxidation:** The aldehyde moiety is highly susceptible to autoxidation in the presence of atmospheric oxygen, which rapidly converts the formyl group into a carboxylic acid (yielding 1-cyanocyclopropane-1-carboxylic acid).
- **Ring Instability:** The geminal electron-withdrawing groups increase the electrophilicity of the cyclopropane ring. At room temperature, trace impurities (especially bases) can trigger ring-opening or cyano-mediated polymerization.

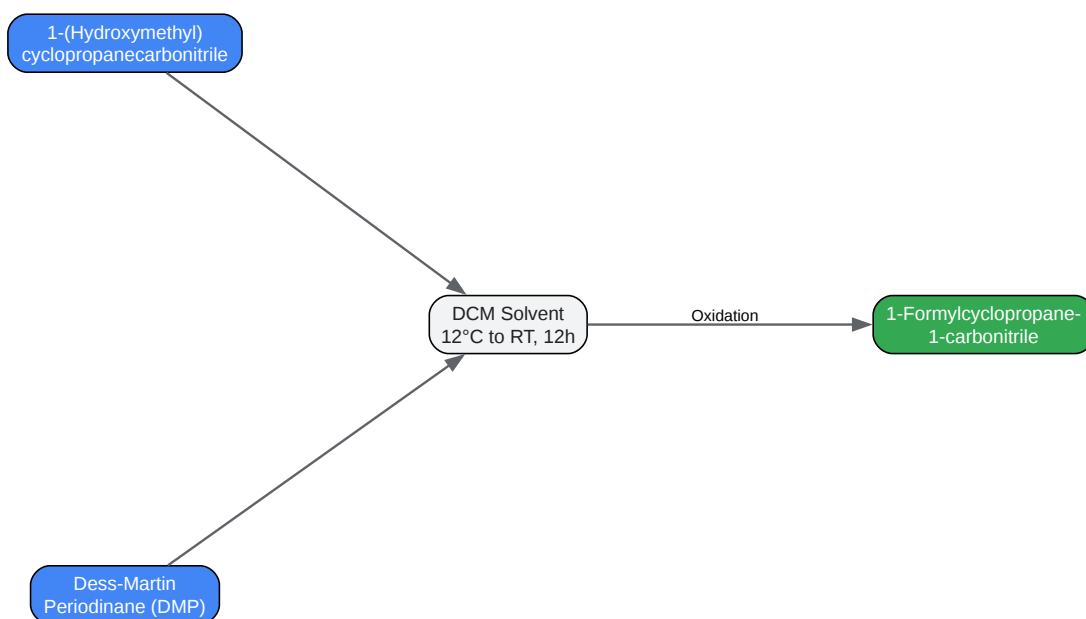
## Validated Synthetic Methodology: Chemoselective Oxidation

The most reliable and chemoselective method for synthesizing **1-formylcyclopropane-1-carbonitrile** is the oxidation of 1-(hydroxymethyl)cyclopropanecarbonitrile using Dess-Martin Periodinane (DMP)[2].

Expert Insight (Causality of Reagent Choice): While Jones reagent ( $\text{CrO}_3/\text{H}_2\text{SO}_4$ ) is a common oxidizer, it is too harsh and would over-oxidize the aldehyde to a carboxylic acid, while its strongly acidic nature risks opening the cyclopropane ring. Swern oxidation is viable but requires ultra-low temperatures ( $-78\text{ }^\circ\text{C}$ ) and generates noxious dimethyl sulfide. DMP operates at mild temperatures, is highly chemoselective for primary alcohols, and prevents over-oxidation.

## Step-by-Step Protocol

- Preparation: Dissolve 1.0 equivalent of 1-(hydroxymethyl)cyclopropanecarbonitrile in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
- Oxidation: Cool the solution to  $12\text{ }^\circ\text{C}$ . Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise to control the mild exotherm[2].
- Reaction: Remove the cooling bath and allow the mixture to stir at room temperature overnight. Monitor completion via TLC or LC-MS.
- Quenching (Self-Validating Step): Pour the reaction mixture into a 1:1 solution of saturated aqueous  $\text{NaHCO}_3$  and saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$ .
  - Mechanism: The  $\text{Na}_2\text{S}_2\text{O}_3$  reduces unreacted DMP and iodine byproducts into water-soluble species. The  $\text{NaHCO}_3$  neutralizes the acetic acid byproduct generated during the oxidation, preventing acid-catalyzed degradation of the sensitive formyl cyclopropane.
- Isolation: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure (keeping the water bath below  $30\text{ }^\circ\text{C}$  to prevent degradation).



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*Workflow for the chemoselective DMP oxidation of 1-(hydroxymethyl)cyclopropanecarbonitrile.*

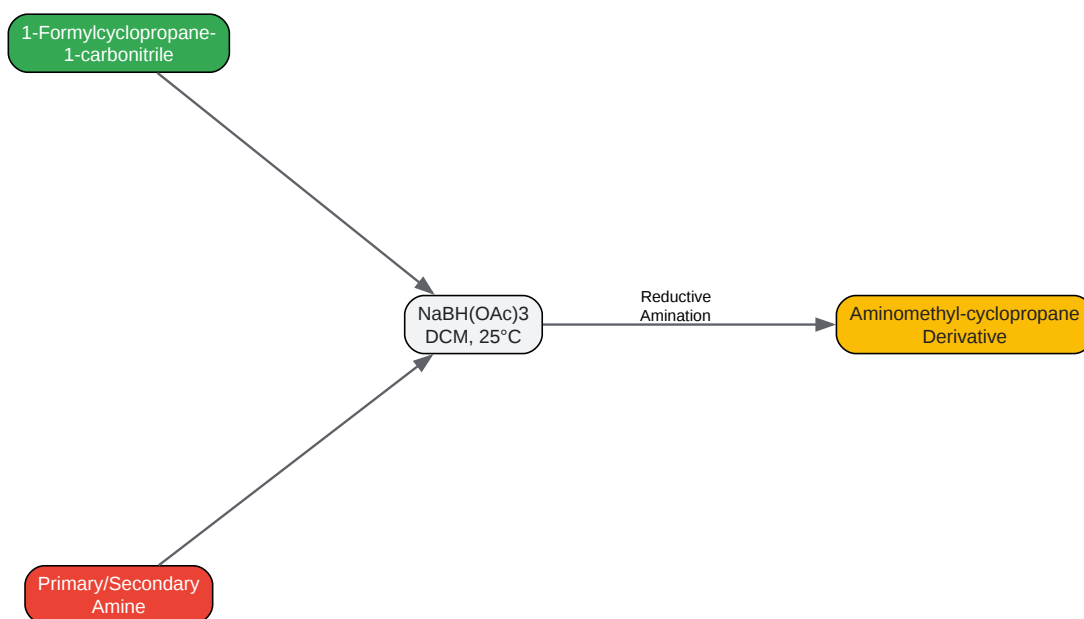
## Downstream Applications in Drug Development

The orthogonal reactivity of the aldehyde and nitrile groups allows for precise, sequential transformations. **1-Formylcyclopropane-1-carbonitrile** is heavily utilized in the synthesis of targeted protein degraders (e.g., VAV1 degraders)[3] and Janus kinase (JAK) inhibitors[2]. The most critical workflow is the reductive amination of the aldehyde to form an aminomethyl-cyclopropane-carbonitrile motif.

Expert Insight (Causality of Reagent Choice): Sodium triacetoxyhydroborate ( $\text{NaBH}(\text{OAc})_3$ ) is selected over Sodium borohydride ( $\text{NaBH}_4$ ).  $\text{NaBH}_4$  is too aggressive and would reduce the unreacted aldehyde directly to an alcohol before the imine intermediate can fully form.  $\text{NaBH}(\text{OAc})_3$  is a mild, sterically hindered reducing agent that is highly chemoselective for imines/iminiums over aldehydes, making it the gold standard for this transformation[3].

## Step-by-Step Protocol: Reductive Amination

- Imine Formation: To a solution of **1-formylcyclopropane-1-carbonitrile** (1.0 eq) in DCM, add the target primary or secondary amine (1.5 eq). Stir at 25 °C for 1 hour to allow the imine/iminium intermediate to form[3].
- Reduction: Add sodium triacetoxyhydroborate (1.8 eq) portion-wise to the solution[3].
- Maturation: Stir the reaction at 25 °C for 12–24 hours.
- Workup: Quench the reaction with saturated aqueous  $\text{NaHCO}_3$  to destroy excess hydride. Extract with DCM, dry over  $\text{Na}_2\text{SO}_4$ , and purify the resulting aminomethyl-cyclopropane derivative via flash column chromatography or preparative HPLC.



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*Reductive amination workflow utilizing mild hydride reduction for downstream API synthesis.*

## References

- Source: [google.com](#) (Google Patents)
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## Sources

- [1. 941687-63-4|1-Formylcyclopropane-1-carbonitrile|BLD Pharm \[bldpharm.com\]](#)
- [2. CN106536489B - Retinoid-related orphan receptor gamma modulators and uses thereof - Google Patents \[patents.google.com\]](#)
- [3. WO2024151547A1 - Targeted degradation of vav1 - Google Patents \[patents.google.com\]](#)
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